4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)-3-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-6-9(12)4-5-10(7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
InChI Key |
KOGYMBSVUZDDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=NC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Acylation and Cyclization
A representative multi-step synthetic route was disclosed in a recent patent (2023) for related triazole-aniline compounds, which can be adapted for 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-methylaniline synthesis. The key steps include:
| Step | Description | Key Reagents & Conditions | Yield & Characterization |
|---|---|---|---|
| 1. Substitution reaction on precursor compound | Starting from a substituted aniline derivative | Dichloromethane, N,N-dimethylformamide, oxalyl chloride, 5 °C to room temp | High conversion monitored by TLC |
| 2. Acylation with oxalyl chloride | Formation of acyl chloride intermediate | Oxalyl chloride, dichloromethane, N,N-diisopropylethylamine, 5 °C | Yield ~98% (molar) |
| 3. Boc protecting group removal | Acidic cleavage of Boc group | Hydrogen chloride in methanol, room temp, 8 h | Yield ~99%, confirmed by MS (m/z 226 [M+H]+) |
| 4. Reaction with potassium thiocyanate | Formation of thiocyanate intermediate | Anhydrous methanol, reflux, 20 h | Yield ~85%, MS (m/z 285 [M+H]+) |
| 5. Intramolecular ring closure | Cyclization to form triazole ring | Sodium methoxide in methanol, reflux, 8 h | Yield ~85%, MS (m/z 267 [M+H]+) |
| 6. Reduction and purification | Final reduction and isolation | Saturated sodium carbonate, isopropyl acetate, sulfuric acid salt formation | Yield ~90%, HPLC purity 99.5% |
This method demonstrates a reliable and high-yielding route to triazole-aniline hybrids with detailed reaction monitoring by TLC and mass spectrometry.
One-Pot Synthesis Approaches
An alternative synthetic strategy involves a one-pot synthesis of 2-(3-substituted-1H-1,2,4-triazol-5-yl)anilines, which can be adapted for the target compound by substituting appropriate methyl groups.
- The process begins with acylation of aniline derivatives using acyl chlorides in acetic acid with sodium acetate.
- The hydrazide intermediate formed undergoes heterocyclization without isolation.
- Subsequent nucleophilic ring-opening and solvent removal steps lead to the formation of the triazole-aniline compound.
- This method achieves near-quantitative yields (~98%) and is amenable to various substitutions on the triazole ring.
Continuous Flow and Metal-Free Synthesis
Recent advances also include continuous flow synthesis of 1,2,4-triazole derivatives under metal-free conditions, enhancing sustainability and scalability.
- For example, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was synthesized efficiently using continuous flow reactors, avoiding metal catalysts and harsh reagents.
- This approach can be adapted for methylated triazole-aniline compounds by modifying the starting materials and reaction parameters.
Mechanistic Insights and Reaction Conditions
- The triazole ring formation typically proceeds via cyclization of hydrazide or thiocyanate intermediates under basic or acidic conditions.
- Acylation steps require careful temperature control (around 5 °C to room temperature) to prevent side reactions.
- Protecting group strategies (e.g., Boc removal) are critical for selective functional group transformations.
- Reaction progress is monitored by thin-layer chromatography (TLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agriculture: It is used as a precursor for the synthesis of fungicides and herbicides.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as aromatase, which plays a crucial role in the biosynthesis of estrogens. By inhibiting this enzyme, the compound can reduce the proliferation of estrogen-dependent cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-methylaniline with structurally related triazole-aniline derivatives, highlighting key differences in substituents, molecular weight, and properties:
Key Structural and Functional Differences:
Substituent Effects: Chlorine vs. Methyl: The chloro-substituted analog (CAS 1596752-15-6) exhibits greater electronegativity, which may alter reaction kinetics in nucleophilic aromatic substitution compared to the methyl-substituted target compound . Ethyl vs.
Molecular Weight and Solubility :
- The target compound (202.26 g/mol) is lighter than the ethyl-substituted analog (216.28 g/mol) but heavier than the nitrile derivative (198.23 g/mol). Lower molecular weight may correlate with improved solubility in polar solvents.
Synthetic Pathways: Similar compounds are synthesized via condensation reactions, as seen in , where malononitrile or ethyl cyanoacetate reacts with sulfur and amines. This suggests shared methodologies for triazole-aniline derivatives .
Research Findings and Implications
- Crystallography : Structural analysis of these compounds likely employs programs like SHELXL and WinGX, though specific data for the target compound is unavailable in the provided evidence .
- Property Predictions : The target compound’s NH$_2$ group and methyl substituents suggest moderate solubility in organic solvents, while the chloro-analog’s higher lipophilicity may favor membrane permeability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-methylaniline?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from precursors like 3-methylaniline and 1,3-dimethyl-1H-1,2,4-triazole derivatives. Key steps include cyclization of triazole rings via condensation reactions (e.g., using hydrazine derivatives) and subsequent functionalization. For example, alkylation or amination steps may be optimized under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Characterization often employs NMR and mass spectrometry to confirm regiochemistry and purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography (as seen in triazole derivatives like 3-Phenyl-1H-1,2,4-triazol-5-amine) provides definitive structural confirmation . Complementary techniques include FT-IR for functional group analysis, H/C NMR for regiochemical assignment, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What preliminary biological activities are associated with this compound class?
- Methodological Answer : 1,2,4-Triazole derivatives exhibit broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Initial screening should use standardized assays (e.g., MIC for antimicrobial activity against E. coli or S. aureus). For example, triazole-thione analogs show IC values in the micromolar range in cytotoxicity assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer : Reaction optimization involves solvent selection (e.g., ethanol for recrystallization), catalyst screening (e.g., Pd/C for hydrogenation), and temperature control. For instance, microwave-assisted synthesis (demonstrated in benzotriazole derivatives) reduces reaction time from hours to minutes while maintaining >90% yield . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To validate, replicate studies under harmonized protocols (e.g., CLSI guidelines for antimicrobial testing). Orthogonal assays (e.g., enzymatic vs. whole-cell assays) can clarify mechanisms. For example, triazole derivatives may show false positives in colorimetric assays due to redox interference .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with bioactivity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like CYP450 enzymes or kinase domains. For triazole-thiones, docking studies reveal sulfur’s role in hydrogen bonding with active sites . MD simulations further assess binding stability .
Key Considerations for Researchers
- Contradictory Data : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Advanced Characterization : Utilize X-ray crystallography for ambiguous regiochemistry cases .
- Ethical Compliance : Ensure biological testing adheres to institutional guidelines for human/animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
